molecular formula C19H11F6NO3 B2974337 2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione CAS No. 1023531-54-5

2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2974337
CAS No.: 1023531-54-5
M. Wt: 415.291
InChI Key: LFOSYRLNHGXYHX-UHFFFAOYSA-N
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Description

2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione is a complex organic compound with a unique structure that includes trifluoromethyl groups and an indane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione typically involves multiple steps:

  • Starting Materials: : The synthesis begins with commercially available precursors such as 2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethane and 1,3-indanedione.

  • Formation of Intermediate: : The first step involves the reaction of 2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethane with a suitable aromatic amine, producing an intermediate compound.

  • Condensation Reaction: : The intermediate undergoes a condensation reaction with 1,3-indanedione in the presence of a catalyst, such as piperidine, under controlled temperature and pH conditions.

  • Purification: : The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production process is scaled up and optimized for efficiency and yield. This involves:

  • Large-Scale Reactors: : Utilizing large-scale reactors to handle higher volumes of reactants and solvents.

  • Optimized Conditions: : Fine-tuning reaction conditions like temperature, pressure, and solvent composition to maximize product yield and purity.

  • Automated Processes: : Implementing automated monitoring and control systems to ensure consistent quality and reproducibility of the compound.

Chemical Reactions Analysis

2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione undergoes various types of chemical reactions:

Types of Reactions

  • Oxidation: : It can be oxidized in the presence of strong oxidizing agents, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions, often using hydrides, can convert specific functional groups into their reduced forms.

  • Substitution: : It undergoes electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and indane dione moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: : Conditions depend on the nature of the substituents; common reagents include halogens and alkylating agents.

Major Products Formed

  • Oxidized derivatives (quinones)

  • Reduced products (alcohols, amines)

  • Substituted aromatic compounds

Scientific Research Applications

2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione has diverse scientific research applications:

Chemistry

  • Catalysts: : Its unique structure makes it a potential ligand in transition metal catalysis.

  • Synthesis: : Used as an intermediate in the synthesis of more complex organic molecules.

Biology

  • Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

  • Biochemical Pathways: : Used in the study of biochemical pathways involving fluorinated compounds.

Medicine

  • Pharmacology: : Investigated for its therapeutic potential, particularly in areas like anti-inflammatory and anticancer research.

Industry

  • Material Science: : Its stability and unique properties make it useful in the development of new materials, such as coatings and polymers.

Mechanism of Action

The mechanism of action of 2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. It binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This affects various cellular pathways, leading to the desired biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Fluorinated Analogues: : Compounds with similar trifluoromethyl groups, such as 2,2,2-trifluoroethanol and trifluoromethylbenzene.

  • Indane Derivatives: : Other indane-1,3-dione derivatives with different substituents.

Uniqueness

2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione stands out due to its specific combination of fluorinated groups and indane-1,3-dione moiety, which confers distinct chemical and biological properties.

Properties

IUPAC Name

2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F6NO3/c20-18(21,22)17(29,19(23,24)25)10-5-7-11(8-6-10)26-9-14-15(27)12-3-1-2-4-13(12)16(14)28/h1-9,27,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMROMZNQBETKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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